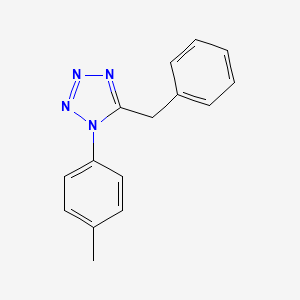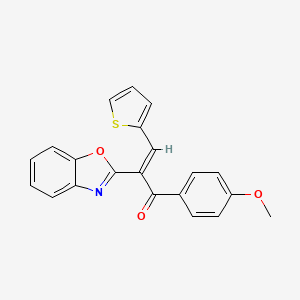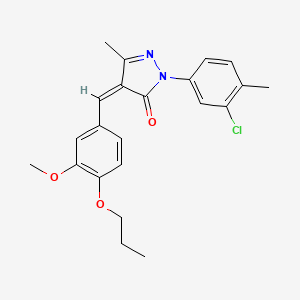![molecular formula C22H17ClN2O4 B5454849 17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5454849.png)
17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic molecule characterized by its unique pentacyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a nitro group, a chlorobut-2-enyl side chain, and multiple conjugated double bonds, which contribute to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:
Formation of the Pentacyclic Core: The initial step involves the construction of the pentacyclic core through a series of cyclization reactions. This can be achieved using Diels-Alder reactions, followed by intramolecular cyclizations.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Chlorobut-2-enyl Side Chain: The chlorobut-2-enyl side chain can be attached through a substitution reaction, where a suitable leaving group on the pentacyclic core is replaced by the chlorobut-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Scale-up processes would also need to address issues such as reaction scalability, purification, and waste management.
Chemical Reactions Analysis
Types of Reactions
17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorobut-2-enyl side chain can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biological Research: Use as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the chlorobut-2-enyl side chain play crucial roles in its binding affinity and specificity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents or functional groups.
This compound: Similar in structure but with different stereochemistry or isomerism.
The uniqueness of This compound lies in its specific combination of functional groups and its pentacyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
17-[(Z)-3-chlorobut-2-enyl]-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c1-12(23)10-11-24-20(26)18-17-13-6-2-4-8-15(13)22(25(28)29,19(18)21(24)27)16-9-5-3-7-14(16)17/h2-10,17-19H,11H2,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUGVVXEURRXCB-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2C3C4=CC=CC=C4C(C2C1=O)(C5=CC=CC=C35)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C(=O)C2C3C4=CC=CC=C4C(C2C1=O)(C5=CC=CC=C35)[N+](=O)[O-])/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}acetamide](/img/structure/B5454771.png)

![11-(2-chloroisonicotinoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5454785.png)


![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperazine](/img/structure/B5454791.png)
![(2E)-3-(3,4-Dimethoxyphenyl)-2-[(furan-2-YL)formamido]-N-[2-(1H-indol-3-YL)ethyl]prop-2-enamide](/img/structure/B5454793.png)
![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5454797.png)


![N-[2-(3,4-diethoxyphenyl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B5454824.png)
![4-[(3,5-dimethyl-1-adamantyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5454839.png)
![N-[3-(acetylamino)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5454844.png)

